molecular formula C12H11FN2O B10909239 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

Cat. No.: B10909239
M. Wt: 218.23 g/mol
InChI Key: SXTMWJNDIQFLCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline is an organic compound that features a fluorine atom, a pyridine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline typically involves the nucleophilic substitution of a fluorine atom onto a pyridine ring. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent to produce 3-fluoro-4-nitropyridine N-oxide, which is then reduced to 3-fluoro-4-aminopyridine . This intermediate can be further reacted with an appropriate methoxy aniline derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.

Scientific Research Applications

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to modulation of the target’s activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline is unique due to the presence of both a fluorine atom and a methoxy aniline group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(pyridin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2

InChI Key

SXTMWJNDIQFLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)F

Origin of Product

United States

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